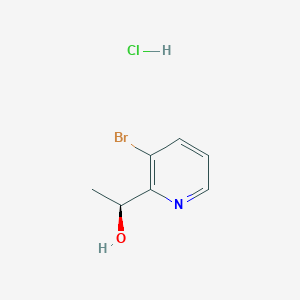

(1S)-1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride

Description

Properties

IUPAC Name |

(1S)-1-(3-bromopyridin-2-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO.ClH/c1-5(10)7-6(8)3-2-4-9-7;/h2-5,10H,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZAFCJYVKKYMY-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=N1)Br)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC=N1)Br)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride typically involves the bromination of pyridine derivatives followed by the introduction of the ethan-1-ol group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure the selective bromination of the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: (1S)-1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products:

Oxidation: Formation of 3-bromopyridine-2-carboxylic acid.

Reduction: Formation of (1S)-1-(2-pyridyl)ethan-1-ol.

Substitution: Formation of 3-azidopyridine-2-yl ethan-1-ol.

Scientific Research Applications

Organic Synthesis

(1S)-1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride serves as a building block in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and as an intermediate in pharmaceutical synthesis. The compound can undergo several chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthetic applications.

Biological Research

In biological studies, this compound is utilized to investigate the effects of brominated pyridine derivatives on cellular processes. Its unique structure allows researchers to explore its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.

Medicinal Chemistry

The compound has promising applications in drug design and development. Its structural features are conducive to the creation of new drugs targeting specific biological pathways. Studies have shown that it may exhibit antimicrobial and anti-inflammatory properties, making it a candidate for further research in therapeutic interventions.

Antimicrobial Activity

In vitro studies have demonstrated the compound's effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial properties:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These results suggest that this compound possesses considerable potential as an antimicrobial agent.

Anti-inflammatory Potential

Research indicates that this compound can modulate inflammatory pathways, suggesting its potential use in treating inflammatory diseases. Understanding its mechanism of action is crucial for exploring these applications further.

Case Studies

Several case studies highlight the biological potential of this compound:

Case Study 1: Antibacterial Efficacy

A study evaluated the compound's efficacy against multi-drug resistant strains of bacteria, showing effective inhibition of growth particularly in Gram-positive bacteria.

Case Study 2: Anti-inflammatory Mechanisms

Research has indicated that this compound could influence specific inflammatory pathways, providing a basis for its application in treating conditions characterized by inflammation.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets in biological systems. The bromine atom and the ethan-1-ol group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Substituent Variations

a. Pyridine Ring Bromine Position

- (S)-1-(5-Bromopyridin-3-yl)ethanamine Hydrochloride (CAS 1391497-54-3): Substituents: Bromine at pyridine-5, amine group at position 3. Molecular formula: C₇H₁₀BrClN₂ Molecular weight: 237.52 g/mol . Key difference: The bromine position (5 vs. 3) and functional group (amine vs.

b. Chlorophenyl vs. Bromopyridinyl

Functional Group Modifications

- (1S)-1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethane-1-ol: Substituents: Chlorine at pyridine-6, trifluoromethyl group. Molecular formula: C₇H₅ClF₃NO Molecular weight: 219.57 g/mol .

Salt Forms and Stereochemistry

- (2S)-2-Amino-2-(3-chlorophenyl)ethan-1-ol Hydrochloride: Molecular formula: C₈H₁₁Cl₂NO Molecular weight: 208.09 g/mol . Key difference: Amino group instead of hydroxyl, altering solubility and reactivity.

Structural-Activity Relationship (SAR) Insights

- Bromine vs. Chlorine : Bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems compared to chlorine.

- Pyridine Position: Pyridin-2-yl vs.

- Trifluoromethyl Groups : Increase metabolic stability and lipophilicity, as seen in the 2,2,2-trifluoroethyl derivative .

Biological Activity

(1S)-1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a bromopyridine moiety and an ethan-1-ol group, which are significant for its interaction with various biological targets. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

The molecular formula of this compound is , with a molecular weight of 202.05 g/mol. The presence of the bromine atom at the 3-position of the pyridine ring enhances its reactivity and potential interactions with biological systems.

The mechanism of action for this compound involves its binding to specific enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group facilitate interactions with active sites, potentially leading to inhibition or alteration of enzyme functions. This interaction can influence various biochemical pathways, which is essential for its observed biological effects.

Biological Activity Studies

Research has indicated that this compound exhibits promising biological activities, particularly in antimicrobial and anti-inflammatory domains.

Antimicrobial Activity

In vitro studies have demonstrated the compound's effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These results suggest that the compound possesses significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) studies have been employed to analyze how structural modifications impact biological activity. Compounds similar to this compound have shown varying degrees of activity based on their functional groups and stereochemistry. For instance, variations in the bromine position on the pyridine ring can enhance or diminish activity against specific targets .

Case Studies

Several case studies have highlighted the biological potential of this compound:

- Antibacterial Efficacy : A study evaluated the compound's efficacy against multi-drug resistant strains of bacteria, showing that it inhibited growth effectively, particularly in Gram-positive bacteria.

- Anti-inflammatory Potential : Research indicated that the compound could modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for (1S)-1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride, and how can enantiomeric purity be ensured?

Synthesis typically involves asymmetric reduction of a ketone precursor (e.g., 3-bromo-2-acetylpyridine) using chiral catalysts like Corey-Bakshi-Shibata (CBS) or enzymatic methods. For example, enzymatic reduction with ketoreductases in aqueous buffer systems can achieve >99% enantiomeric excess (ee) . Post-reduction, the product is converted to the hydrochloride salt via HCl gas bubbling in anhydrous ether. Purification via recrystallization (e.g., ethanol/water mixtures) ensures high purity (>98%). Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) or polarimetry verifies enantiomeric purity .

Q. How should researchers characterize the compound’s structural and chiral properties?

- NMR : H and C NMR confirm the pyridine ring substitution pattern (e.g., bromine at C3, ethanol moiety at C2). Key signals include aromatic protons (~8.5 ppm for pyridine H6) and the chiral center’s methine proton (split into a doublet of doublets at ~4.2 ppm due to coupling with adjacent OH and pyridine protons) .

- X-ray Crystallography : Resolves absolute configuration (e.g., (S)-enantiomer confirmation) and hydrogen bonding in the hydrochloride salt .

- Chiral Analysis : Use chiral stationary phases (CSPs) in HPLC or SFC with UV detection. Retention time comparisons against racemic mixtures validate ee .

Q. What experimental conditions optimize solubility for in vitro assays?

The hydrochloride salt enhances water solubility (≥50 mg/mL in PBS at pH 7.4). For hydrophobic assays (e.g., membrane permeability studies), dissolve in DMSO (≤1% v/v) and dilute with buffer. Pre-filter (0.22 µm) to avoid particulate interference .

Q. How is chiral purity maintained during storage?

Store under inert atmosphere (argon) at -20°C in amber vials. Regular stability testing via chiral HPLC detects racemization (e.g., <1% ee loss over 6 months) .

Advanced Research Questions

Q. How does the chiral configuration ((S)-enantiomer) influence biological activity in target binding studies?

The (S)-enantiomer often exhibits higher affinity for chiral targets (e.g., enzymes, receptors). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics. For example, in a hypothetical kinase inhibition assay, the (S)-enantiomer may show a of 12 nM vs. 450 nM for the (R)-form due to steric complementarity in the active site .

Q. How can researchers resolve contradictions in reported biological activity data?

- Meta-Analysis : Compare studies using standardized assay protocols (e.g., fixed ATP concentrations in kinase assays).

- Probe Solvent Effects : Test activity in DMSO vs. aqueous buffers to rule out solvent-induced conformational changes.

- Orthogonal Assays : Validate hits via fluorescence polarization (FP) and radioactive ligand displacement .

Q. What strategies optimize solubility and stability in long-term pharmacokinetic studies?

Q. How can analytical methods distinguish between positional isomers or degradation products?

- LC-HRMS : Monitor exact mass differences (e.g., 3-bromo vs. 5-bromo isomers differ by 2 Da).

- Fragmentation Patterns : Use tandem MS (e.g., CID fragmentation) to identify bromine loss (m/z 79/81) or pyridine ring cleavage .

Q. What are the stability limits under extreme pH or temperature conditions?

- pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC. The compound is stable at pH 4–8 but hydrolyzes at pH >10 (t₁/₂ = 2 hours at pH 12).

- Thermal Stress : Decomposition occurs >150°C (DSC/TGA data) with HCl release detected via FTIR .

Q. How do researchers validate enantiomer-specific effects in vivo?

- Pharmacokinetic Profiling : Administer individual enantiomers to rodents and measure plasma/tissue concentrations via LC-MS/MS.

- Metabolite Tracking : Identify chiral metabolites using F-NMR (if fluorinated analogs are used) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.